ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzo[f]chromene core, an amino group, and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-2,7-diol with a mixture of 2-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. This reaction proceeds through a Michael addition followed by cyclization to form the benzochromene core . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial and anticancer activities.
Organic Synthesis: Due to its versatile reactivity, the compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of microorganisms by interfering with their cellular processes. It may bind to bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate: This compound has a similar benzochromene core but with different substituents, leading to variations in biological activity and chemical reactivity.
2-Methoxyphenyl isocyanate: Although structurally different, this compound shares the 2-methoxyphenyl group and exhibits unique reactivity in organic synthesis.
Cyanoacetohydrazides: These compounds are versatile intermediates in the synthesis of various heterocyclic compounds and share some reactivity patterns with this compound.
Properties
IUPAC Name |
ethyl 3-amino-1-(2-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(25)21-20(16-10-6-7-11-17(16)26-2)19-15-9-5-4-8-14(15)12-13-18(19)28-22(21)24/h4-13,20H,3,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVGUQLEXVVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OC)C4=CC=CC=C4C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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